molecular formula C11H21N3O B12959682 (S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one

(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one

Cat. No.: B12959682
M. Wt: 211.30 g/mol
InChI Key: NSAIVORPWCLAMZ-KXUCPTDWSA-N
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Description

(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a hexahydrocyclopenta[b]pyrrol ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aR)-Hexahydro-2H-furo[2,3-c]pyrrol-6-one
  • (3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Uniqueness

(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

(2S)-1-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-2,4-diaminobutan-1-one

InChI

InChI=1S/C11H21N3O/c12-6-4-9(13)11(15)14-7-5-8-2-1-3-10(8)14/h8-10H,1-7,12-13H2/t8-,9+,10-/m1/s1

InChI Key

NSAIVORPWCLAMZ-KXUCPTDWSA-N

Isomeric SMILES

C1C[C@@H]2CCN([C@@H]2C1)C(=O)[C@H](CCN)N

Canonical SMILES

C1CC2CCN(C2C1)C(=O)C(CCN)N

Origin of Product

United States

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